

Solvothermal Synthesis of Vanadium-Doped Nickel Oxide Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvothermal synthesis of vanadium-doped nickel oxide (V-doped NiO) nanoparticles. It details the experimental protocols for synthesis and characterization, presents key quantitative data on the influence of vanadium doping, and explores the potential applications of these materials, particularly in areas of interest to drug development professionals.

Introduction

Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, has garnered significant attention for its diverse applications in catalysis, sensing, and energy storage.[1][2] Doping NiO with transition metals, such as vanadium, can significantly alter its physicochemical properties, leading to enhanced electrical conductivity, modified optical properties, and improved catalytic activity.[1][3] The solvothermal synthesis method offers a robust and versatile approach for producing crystalline, size-controlled V-doped NiO nanoparticles.[1][4][5] This guide will delve into the specifics of this synthesis technique and the subsequent characterization of the resulting nanomaterials.

Experimental Protocols Solvothermal Synthesis of V-Doped NiO Nanoparticles



This protocol is adapted from a facile solvothermal decomposition method.[1]

Materials:

- Nickel(II) acetylacetonate [Ni(acac)₂]
- Vanadium pentoxide (V₂O₅)
- Oleylamine
- Borane tri-ethylamine complex
- Ethanol

Procedure:

- Preparation of Precursor Solution: Dissolve 1 mmol of Nickel(II) acetylacetonate in 15 mL of oleylamine in a two-necked round-bottom flask. For doped samples, add the desired atomic percentage of vanadium pentoxide to this initial solution.[1]
- Heating and Inert Atmosphere: Heat the solution to 110 °C with continuous stirring under a nitrogen flow for 45 minutes to obtain a clear blue solution.[1]
- Cooling and Injection: Cool the solution to and maintain it at 90 °C. Subsequently, rapidly inject a mixture of 0.4 mL of borane tri-ethylamine and 2 mL of oleylamine into the solution.
 [1]
- Stirring and Nanoparticle Formation: Stir the resulting dark solution continuously for 1 hour to allow for the formation of nanoparticles.[1]
- Collection and Washing: Collect the synthesized nanoparticles by centrifugation at 6000 rpm for 15 minutes. Wash the collected nanoparticles three times with ethanol to remove any unreacted precursors and byproducts.[1]
- Dispersion: The final V-doped NiO nanoparticles can be dispersed in deionized water via ultrasonication for 30 minutes.[1]

Characterization Techniques



Objective: To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.

Protocol:

- Sample Preparation: Prepare a thin film of the nanoparticle powder on a low-background substrate, such as a zero-background plate (ZBP) or a glass slide.[6][7] For powder samples, ensure a smooth, flat surface.[8]
- Instrument Setup: Use a diffractometer with a Cu K α radiation source ($\lambda = 1.54 \text{ Å}$).[8]
- Data Acquisition: Scan the sample over a 2θ range, typically from 20° to 80°, to record the diffraction pattern.[8]
- Data Analysis: Identify the diffraction peaks and compare them with standard JCPDS (Joint Committee on Powder Diffraction Standards) data to confirm the crystal structure (e.g., face-centered cubic for NiO).[1] The average crystallite size (D) can be calculated using the Debye-Scherrer equation: D = $(0.89 * \lambda) / (\beta * \cos \theta)$ where λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg diffraction angle.[1]

Objective: To visualize the morphology, size, and size distribution of the nanoparticles.

Protocol:

- Sample Preparation (SEM):
 - Disperse a small amount of the nanoparticle powder in a suitable solvent like ethanol.[9]
 - Sonicate the suspension to break up agglomerates.
 - Deposit a small droplet of the suspension onto a clean SEM stub with a conductive adhesive and allow the solvent to evaporate completely.[5]
- Sample Preparation (TEM):
 - Disperse the nanoparticles in a solvent and sonicate.



- Place a drop of the dilute suspension onto a carbon-coated copper grid.[10]
- Allow the solvent to evaporate before loading the grid into the microscope.
- Imaging:
 - Operate the microscope at an appropriate accelerating voltage.
 - Acquire images at different magnifications to observe the overall morphology and individual particle details.[11] For high-resolution TEM (HRTEM), focus on the lattice fringes to determine interplanar spacing.[1]

Objective: To determine the optical properties, including the bandgap energy of the nanoparticles.

Protocol:

- Sample Preparation: Disperse the nanoparticles in a suitable solvent (e.g., deionized water) to form a stable colloidal suspension.[1] The concentration should be adjusted to keep the absorbance within the optimal range of the spectrophotometer (typically below 1.0).[12]
- Blank Measurement: Use the pure solvent as a blank to calibrate the spectrophotometer.[12]
- Data Acquisition: Measure the absorbance of the nanoparticle suspension over a specific wavelength range (e.g., 200-800 nm).[3][12]
- Data Analysis: The optical bandgap (Eg) can be estimated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy ($h\nu$) by the equation: $(\alpha h\nu)^n = A(h\nu Eg)$ where A is a constant and n depends on the nature of the electronic transition (n=2 for a direct bandgap semiconductor like NiO).

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the literature on the effect of vanadium doping on the properties of NiO nanoparticles.



| Dopant Concentration (at. %) | Average Crystallite Size (nm) | Reference |
|------------------------------|-------------------------------|-----------|
| 0 (Pristine NiO) | ~3.5 ± 0.5 | [1] |
| 3 | ~2.5 ± 0.5 | [1] |
| 0 (Pristine NiO) | 42 | [13] |
| 2 | 26 | [13] |

Table 1: Effect of Vanadium Doping on Crystallite Size of NiO Nanoparticles.

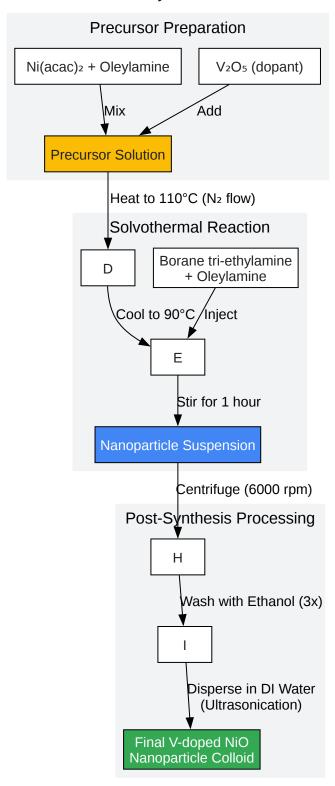
| Dopant Concentration (at. %) | Optical Bandgap (eV) | Reference |
|------------------------------|----------------------|-----------|
| 0 (Pristine NiO) | 3.65 | [12] |
| 1.5 | 3.62 | [12] |
| 3 | 3.59 | [12] |

Table 2: Effect of Vanadium Doping on the Optical Bandgap of NiO Nanoparticles.

Visualizations Experimental Workflow



Solvothermal Synthesis Workflow



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Caption: Workflow for the solvothermal synthesis of V-doped NiO nanoparticles.



Doping-Property Relationship



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Caption: Logical relationship between vanadium doping and changes in NiO nanoparticle properties.

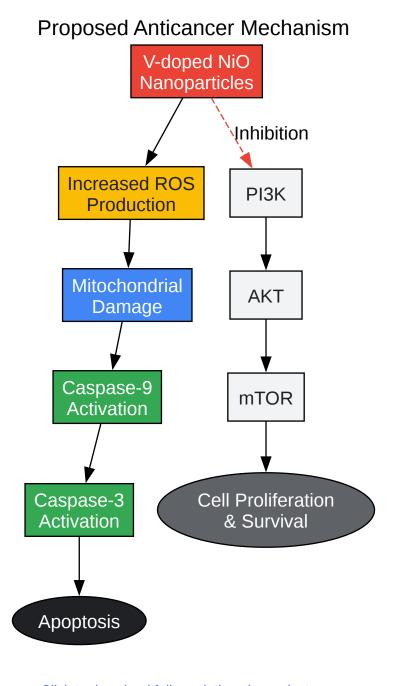
Applications in Drug Development

While the primary applications of V-doped NiO have been in electronics and catalysis, their unique properties suggest potential in biomedical fields. Nickel oxide nanoparticles, in general, have been investigated for drug delivery, bio-imaging, and as antimicrobial and anticancer agents.[14][15][16] The doping with vanadium could further enhance these properties.

A recent study on nickel-doped vanadium pentoxide nanocomposites (a related but different material) demonstrated their ability to induce apoptosis in skin cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[17] This suggests that vanadium-containing nickel-based nanomaterials could have therapeutic potential. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial and nuclear damage, and subsequent activation of caspases.[17]

Potential Signaling Pathway Inhibition





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Caption: Potential mechanism of V-doped NiO inducing apoptosis in cancer cells.

Further research is required to specifically elucidate the efficacy and mechanisms of action of solvothermally synthesized V-doped NiO nanoparticles in drug delivery systems and as therapeutic agents. Their tunable properties make them promising candidates for future investigations in nanomedicine.



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- To cite this document: BenchChem. [Solvothermal Synthesis of Vanadium-Doped Nickel Oxide Nanoparticles: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b15471391#solvothermal-synthesis-of-vanadium-doped-nickel-oxide-nanoparticles]

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